(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol synthesis pathway
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. This guide provides a detailed, field-proven synthetic pathway for (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol, a valuable building block for drug discovery. We will dissect a robust three-step synthesis commencing from readily available starting materials. The narrative emphasizes the mechanistic rationale behind procedural choices, provides comprehensive experimental protocols, and offers insights into process optimization, adhering to the principles of scientific integrity and reproducibility.
Strategic Overview: A Retrosynthetic Approach
A logical synthesis strategy begins with a retrosynthetic analysis to identify key bond disconnections and reliable, high-yielding transformations. The target molecule, (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol, can be simplified by disconnecting the C-C bond formation of the pyrazole ring and the reduction of a functional group at the C5 position.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a convergent and efficient forward synthesis:
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Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate from 4'-fluoroacetophenone and diethyl oxalate.
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Knorr Pyrazole Synthesis: Cyclocondensation of the dicarbonyl intermediate with hydrazine to construct the pyrazole core.[2]
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Reduction: Selective reduction of the resulting ester to the target primary alcohol.
The Forward Synthesis Pathway: A Step-by-Step Guide
This section details the complete workflow, from starting materials to the final, purified product. Each step includes a discussion of the mechanism, a detailed experimental protocol, and a summary of reagents.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate via Claisen Condensation
Expertise & Causality: The Claisen condensation is a cornerstone of C-C bond formation, creating 1,3-dicarbonyl compounds by reacting an ester with an enolizable ketone.[3][4] Here, 4'-fluoroacetophenone serves as the ketone component, and diethyl oxalate is the ester. Sodium ethoxide (NaOEt) is used as the base; it is crucial to use an alkoxide base corresponding to the ester's alcohol portion (ethanol for diethyl oxalate) to prevent transesterification, which would lead to a mixture of products. The reaction is performed under anhydrous conditions to prevent hydrolysis of the base and the ester.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role |
| 4'-Fluoroacetophenone | 1.0 | 138.14 | 13.8 g | Ketone (Nucleophile Precursor) |
| Diethyl oxalate | 1.2 | 146.14 | 17.5 g | Ester (Electrophile) |
| Sodium Ethoxide | 1.5 | 68.05 | 10.2 g | Base |
| Anhydrous Ethanol | - | - | 200 mL | Solvent |
| 3M HCl | - | - | As needed | Neutralization |
Experimental Protocol:
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Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
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Add sodium ethoxide (10.2 g) and anhydrous ethanol (150 mL) to the flask and stir under a nitrogen atmosphere until the base is fully dissolved.
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In a separate beaker, dissolve 4'-fluoroacetophenone (13.8 g) and diethyl oxalate (17.5 g) in anhydrous ethanol (50 mL).
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Add the ketone/ester solution dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
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After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it into 300 mL of ice-cold water.
-
Acidify the aqueous solution slowly with 3M HCl until the pH is ~3-4, resulting in the precipitation of the product.
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Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 1,3-diketoester intermediate.
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Expertise & Causality: This step involves the classic Knorr cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] The reaction proceeds via initial condensation of hydrazine at one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate both the condensation and dehydration steps. The regioselectivity is dictated by the differential reactivity of the two carbonyl groups; the ketone is generally more electrophilic than the ester carbonyl, leading to the desired 3-aryl-5-carboxylate isomer.
Caption: Mechanism of pyrazole formation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role |
| Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate | 1.0 | 238.21 | 23.8 g | Diketoester Precursor |
| Hydrazine Hydrate (~64% N₂H₄) | 1.1 | 50.06 | ~5.5 g | Ring Component |
| Glacial Acetic Acid | - | - | 150 mL | Solvent/Catalyst |
Experimental Protocol:
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In a 250 mL round-bottom flask, suspend the diketoester intermediate (23.8 g) in glacial acetic acid (150 mL).
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Add hydrazine hydrate (5.5 g) dropwise to the stirred suspension at room temperature.
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Heat the reaction mixture to 100°C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the mixture to room temperature and pour it into 400 mL of ice water. A solid will precipitate.
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Stir the slurry for 30 minutes, then filter the product.
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Wash the filter cake extensively with water to remove residual acetic acid, then with a small amount of cold ethanol.
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Dry the solid under vacuum to yield the pyrazole ester.
Step 3: Reduction of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Expertise & Causality: The final step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideal for this transformation.[5][6] Unlike weaker reagents like sodium borohydride, LiAlH₄ readily reduces esters.[7][8] The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents like water or alcohols. The mechanism involves two sequential hydride transfers: the first reduces the ester to an aldehyde intermediate (which is not isolated), and the second rapidly reduces the aldehyde to the corresponding alkoxide. A careful aqueous workup is required to quench excess LiAlH₄ and protonate the alkoxide to yield the final alcohol product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 1.0 | 234.22 | 23.4 g | Ester Precursor |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | 37.95 | 7.6 g | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL | Solvent |
| Ethyl Acetate | - | - | As needed | Quenching |
| 1M NaOH | - | - | As needed | Workup |
Experimental Protocol:
-
CRITICAL SAFETY NOTE: LiAlH₄ is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents and glassware.
-
Equip a 1 L three-neck flask with a dropping funnel, a nitrogen inlet, and a mechanical stirrer.
-
Suspend LiAlH₄ (7.6 g) in anhydrous THF (150 mL) in the flask and cool the slurry to 0°C using an ice bath.
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Dissolve the pyrazole ester (23.4 g) in anhydrous THF (150 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction back to 0°C. Carefully quench the reaction by the slow, dropwise addition of ethyl acetate until gas evolution ceases.
-
Continue the workup by the sequential, dropwise addition of:
-
10 mL of water
-
10 mL of 15% aqueous NaOH
-
20 mL of water
-
-
Stir the resulting granular white suspension vigorously for 1 hour at room temperature.
-
Filter the solids through a pad of Celite® and wash the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford pure (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol.
References
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Organic Chemistry Portal. (n.d.). Ester to Alcohol. Organic Chemistry Portal. [Link]
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